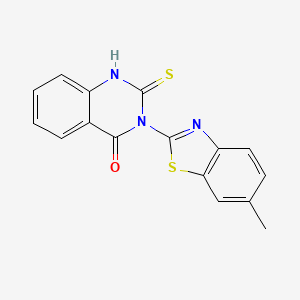
3-(6-methyl-1,3-benzothiazol-2-yl)-2-sulfanylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:
Condensation Reactions: Using 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions.
Cyclization Reactions: Involving thioamides or carbon dioxide as raw materials.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazolinone ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Quinazolinones: From reduction reactions.
Substituted Benzothiazoles: From substitution reactions.
Scientific Research Applications
3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as cell division and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Uniqueness
3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its combined structural features of benzothiazole and quinazolinone, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H11N3OS2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(6-methyl-1,3-benzothiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11N3OS2/c1-9-6-7-12-13(8-9)22-16(18-12)19-14(20)10-4-2-3-5-11(10)17-15(19)21/h2-8H,1H3,(H,17,21) |
InChI Key |
TWLNBYDXZKKDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(4-Methylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14930144.png)

![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14930153.png)

![4-[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14930165.png)

![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B14930180.png)
![2-Chlorophenyl 3-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B14930188.png)

![5-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14930231.png)
![1-(2-chlorobenzyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B14930239.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B14930251.png)
![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
